molecular formula C14H15NO3 B11865355 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone CAS No. 83938-91-4

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone

Cat. No.: B11865355
CAS No.: 83938-91-4
M. Wt: 245.27 g/mol
InChI Key: XCNYFNMQIVYDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethanone group attached to a quinoline ring substituted with ethoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves the reaction of 2-ethoxy-4-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-Ethoxy-4-methoxyquinoline+Ethanoyl chlorideThis compound\text{2-Ethoxy-4-methoxyquinoline} + \text{Ethanoyl chloride} \rightarrow \text{this compound} 2-Ethoxy-4-methoxyquinoline+Ethanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.

Major Products

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methoxyquinoline: Lacks the ethanone group but shares the quinoline core structure.

    1-(2-Methoxy-4-ethoxyquinolin-6-yl)ethanone: Similar structure with reversed positions of the ethoxy and methoxy groups.

    Quinoline-6-carboxylic acid: An oxidized derivative of the compound.

Uniqueness

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

83938-91-4

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

InChI

InChI=1S/C14H15NO3/c1-4-18-14-8-13(17-3)11-7-10(9(2)16)5-6-12(11)15-14/h5-8H,4H2,1-3H3

InChI Key

XCNYFNMQIVYDBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)C(=O)C)C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.